[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid
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Overview
Description
[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a benzenesulfonamido group attached to a pyridine ring, which is further connected to a boronic acid moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Benzenesulfonamido)pyridin-3-yl]boronic acid typically involves the reaction of 5-bromo-3-pyridineboronic acid with benzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [5-(Benzenesulfonamido)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the sulfonamido group may interact with specific enzymes or receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
Pyridine-3-boronic Acid: Lacks the benzenesulfonamido group but shares the pyridine and boronic acid moieties.
Benzenesulfonamide: Contains the sulfonamido group but lacks the boronic acid and pyridine components.
Uniqueness
[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid is unique due to the combination of the benzenesulfonamido group, pyridine ring, and boronic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H11BN2O4S |
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Molecular Weight |
278.10 g/mol |
IUPAC Name |
[5-(benzenesulfonamido)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H11BN2O4S/c15-12(16)9-6-10(8-13-7-9)14-19(17,18)11-4-2-1-3-5-11/h1-8,14-16H |
InChI Key |
AALSIMPDLFNDGF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)NS(=O)(=O)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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